Kauran-18-oic acid, 16-hydroxy-, (4alpha)-
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Overview
Description
. This compound is part of the kaurane family of diterpenoids, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 16-Hydroxykauran-18-oic acid involves several steps. One common method includes the oxidation of kaur-16-en-18-oic acid using reagents such as potassium permanganate or osmium tetroxide . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency . This method allows for the large-scale production of 16-Hydroxykauran-18-oic acid, making it more accessible for various applications.
Chemical Reactions Analysis
16-Hydroxykauran-18-oic acid undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
16-Hydroxykauran-18-oic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 16-Hydroxykauran-18-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular activities .
Comparison with Similar Compounds
16-Hydroxykauran-18-oic acid can be compared to other kaurane diterpenoids, such as:
Kaurenoic acid: Another member of the kaurane family, known for its anti-inflammatory and antimicrobial properties.
Steviol: A natural sweetener derived from the stevia plant, which also belongs to the kaurane family.
What sets 16-Hydroxykauran-18-oic acid apart is its unique hydroxyl group at the 16th position, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13R,14R)-14-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O3/c1-17-8-4-9-18(2,16(21)22)14(17)7-10-20-11-13(5-6-15(17)20)19(3,23)12-20/h13-15,23H,4-12H2,1-3H3,(H,21,22)/t13-,14+,15+,17-,18-,19-,20+/m1/s1 |
InChI Key |
XJSSRXITQUJZLO-IVJAHPGJSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(C)O)(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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